

# The Tetrahydro-1H-Indazole Scaffold: A Journey from Discovery to Therapeutic Promise

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

**Cat. No.:** B1291125

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as the foundation for developing new therapeutic agents. One such scaffold that has garnered significant attention is the 1H-indazole nucleus, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring.<sup>[1]</sup> Its partially saturated analogue, the 4,5,6,7-tetrahydro-1H-indazole core, offers a unique three-dimensional architecture that has proven to be a "privileged structure" in drug discovery. This guide provides a comprehensive overview of the discovery, history, and evolving synthetic methodologies of tetrahydro-1H-indazole compounds. It further delves into their diverse biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts to provide a thorough resource for professionals in drug development.

## The Genesis of a Scaffold: Early Discovery and Synthesis

The parent compound, 4,5,6,7-tetrahydro-1H-indazole, was first described in the early 1960s.<sup>[2]</sup> A foundational and still relevant synthesis was detailed in *Organic Syntheses*, which involves a two-step process starting from cyclohexanone.<sup>[3][4]</sup> This classical synthesis first involves a condensation reaction between cyclohexanone and ethyl formate to yield 2-

hydroxymethylenecyclohexanone.<sup>[4]</sup> Subsequent treatment of this intermediate with hydrazine hydrate leads to the formation of 4,5,6,7-tetrahydro-1H-indazole.<sup>[4]</sup>

Over the decades, synthetic strategies have evolved to allow for the creation of a diverse library of substituted tetrahydro-1H-indazole derivatives. A common modern approach involves the acylation of a protected cyclohexanone derivative, followed by cyclization with a substituted hydrazine.<sup>[5]</sup> This method provides a versatile entry point for introducing various substituents onto the indazole core, which is crucial for tuning the molecule's biological activity.<sup>[5]</sup>

## General Synthetic Workflow

The following diagram illustrates a generalized modern synthetic workflow for preparing substituted tetrahydro-1H-indazole derivatives.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of bioactive tetrahydro-1H-indazole derivatives.

## The Emergence of Biological Activity: From Serendipity to Targeted Design

While the core structure was known for some time, the therapeutic potential of tetrahydro-1H-indazole derivatives came into focus more recently. Initial investigations into the biological activities of a class of tetrahydroindazoles led to the serendipitous discovery of a compound with moderate inhibitory activity at the sigma-1 receptor.<sup>[5]</sup> This finding sparked a more systematic exploration of the structure-activity relationships (SAR) within this chemical series.

## Targeting the Sigma Receptors

The sigma-1 receptor is implicated in a variety of central nervous system (CNS) disorders, making it an attractive therapeutic target.<sup>[5]</sup> Medicinal chemistry efforts have led to the development of potent and selective tetrahydro-1H-indazole-based ligands for the sigma-1

receptor.<sup>[5]</sup> These compounds are being investigated as potential treatments for neurological diseases and cancer.<sup>[5]</sup> Furthermore, modifications to the scaffold have also yielded compounds with high potency and selectivity for the sigma-2 receptor, highlighting the versatility of this molecular framework.<sup>[6]</sup>

## Kinase Inhibition: A New Frontier

The indazole scaffold is a key component in several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib.<sup>[7]</sup> This has inspired researchers to explore tetrahydro-1H-indazole derivatives as potential kinase inhibitors. Notably, a high-throughput screen identified a substituted tetrahydro-1H-indazole as an inhibitor of cyclin-dependent kinase 2 (CDK2) in complex with cyclin A.<sup>[8]</sup> Subsequent optimization of this hit compound led to analogues with improved binding affinity and inhibitory activity against various CDK2/cyclin complexes.<sup>[8]</sup> The dysregulation of CDK2 activity is a hallmark of many cancers, making these compounds promising leads for oncology drug development.<sup>[8]</sup> Derivatives of the 1H-indazole scaffold have also shown inhibitory activity against other kinases, including fibroblast growth factor receptors (FGFRs) and extracellular signal-regulated kinases (ERK1/2).<sup>[1][9]</sup>

## Logical Progression of Discovery

The journey from the basic scaffold to highly potent and selective drug candidates can be visualized as a logical progression of chemical modification and biological evaluation.



[Click to download full resolution via product page](#)

Caption: Logical progression from the core tetrahydro-1H-indazole scaffold to potential drug candidates.

## Quantitative Data Summary

The following tables provide a summary of key quantitative data for the parent tetrahydro-1H-indazole and representative bioactive derivatives.

Table 1: Physicochemical Properties of 4,5,6,7-Tetrahydro-1H-indazole[2]

| Property          | Value                                         |
|-------------------|-----------------------------------------------|
| CAS Number        | 2305-79-5                                     |
| Molecular Formula | C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> |
| Molecular Weight  | 122.17 g/mol                                  |
| Melting Point     | 80-84 °C                                      |
| Boiling Point     | 140-142 °C (at 2 mmHg)                        |

Table 2: Spectroscopic Data for a Representative Tetrahydro-1H-indazole Derivative[5] (N,N-dimethyl-5-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide)

| Data Type                                         | Key Signals                                                                                                                                                                   |
|---------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> )  | δ 3.90 (td, J = 7.0, 1.1 Hz, 2H), 3.77 – 3.63 (m, 4H), 2.70 – 2.65 (m, 3H), 2.53 – 2.38 (m, 3H), 1.80 (q, J = 7.3 Hz, 2H), 1.55 (d, J = 7.8 Hz, 2H), 0.90 (t, J = 7.4 Hz, 3H) |
| <sup>13</sup> C NMR (126 MHz, CDCl <sub>3</sub> ) | δ 207.5, 163.9, 142.6, 138.0, 116.5, 77.2, 77.0, 76.7, 60.8, 55.4, 50.7, 25.8, 24.8, 23.5, 21.1, 11.2                                                                         |
| LCMS (ESI)                                        | m/z: [M + H] <sup>+</sup> 250.24                                                                                                                                              |

Table 3: Biological Activity of Selected Tetrahydro-1H-indazole Derivatives

| Compound ID | Target               | Activity (IC <sub>50</sub> )          | Reference           |
|-------------|----------------------|---------------------------------------|---------------------|
| 82a         | Pim-1, Pim-2, Pim-3  | 0.4 nM, 1.1 nM, 0.4 nM                | <a href="#">[1]</a> |
| 106         | FGFR1, FGFR2, FGFR3  | 2.0 $\mu$ M, 0.8 $\mu$ M, 4.5 $\mu$ M | <a href="#">[1]</a> |
| 109         | EGFR T790M, EGFR     | 5.3 nM, 8.3 nM                        | <a href="#">[1]</a> |
| 53          | CDK2/cyclin A1, E, O | 2- to 10-fold improvement over hit    | <a href="#">[8]</a> |
| 59          | CDK2/cyclin A1, E, O | 2- to 10-fold improvement over hit    | <a href="#">[8]</a> |

## Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of key tetrahydro-1H-indazole intermediates and final compounds, adapted from the literature.

### Protocol 1: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole[4]

A. 2-Hydroxymethylenecyclohexanone In a 5-liter, three-necked flask fitted with a stirrer, a dropping funnel, and a condenser, a solution of sodium ethoxide is prepared from 115 g (5 gram atoms) of sodium and 1.5 liters of absolute ethanol. The solution is cooled to 0–5°C, and a mixture of 490 g (5 moles) of cyclohexanone and 444 g (6 moles) of ethyl formate is added with stirring over a period of 1 hour. The mixture is stirred for an additional 4 hours at room temperature and then allowed to stand overnight. The resulting thick paste is diluted with 2 liters of ether, and the sodium salt of 2-hydroxymethylenecyclohexanone is collected by suction filtration. The solid is washed with ether and air-dried. The yield is 590–610 g (80–83%).

B. 4,5,6,7-Tetrahydro-1H-indazole A solution of 63 g (0.5 mole) of 2-hydroxymethylenecyclohexanone in 500 ml of methanol in a 2-liter beaker is treated with 25 ml (0.5 mole) of hydrazine hydrate in small portions. After standing for 30 minutes, the mixture is concentrated by warming under reduced pressure on a steam bath. To aid in removing water, 100 ml of ethanol is added, and the mixture is again concentrated under reduced pressure. The

residue is dissolved in about 100 ml of hot petroleum ether (b.p. 60–70°C). After cooling in an ice bath for 1 hour, the solid that separates is collected by suction filtration and washed with a small amount of cold petroleum ether. The crude 4,5,6,7-tetrahydro-1H-indazole melts at 79–80°C and weighs 58–60 g.

## Protocol 2: Synthesis of a Substituted Tetrahydro-1H-indazole Derivative[5]

A. Ethyl 1'-propyl-1',4',6',7'-tetrahydrospiro[[3][5]dioxolane-2,5'-indazole]-3'-carboxylate (3) To a solution of ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]dec-7-en-7-yl)-2-oxoacetate (2) (8.7 g) in ethanol, propylhydrazine is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is evaporated, and the residue is purified by silica gel chromatography (0–60% EtOAc in Hexanes) to give the product as a thick oil (3.3 g, 82% yield).

B. 1'-propyl-1',4',6',7'-tetrahydrospiro[[3][5]dioxolane-2,5'-indazole]-3'-carboxylic acid (4) The ester (3) is hydrolyzed using aqueous NaOH in ethanol. The ethanol is evaporated, and the aqueous mixture is washed with diethyl ether. The pH of the aqueous layer is adjusted to 5–6 with 1N HCl. The aqueous layer is then extracted with EtOAc (3x). The combined organic extract is dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated under reduced pressure to yield the product as an off-white solid (2.5 g, 84% yield).

C. N,N-dimethyl-5-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (6a) The carboxylic acid (4) is coupled with dimethylamine using a standard peptide coupling reagent (e.g., HATU) in DMF. After the reaction is complete, the mixture is worked up and purified to yield the corresponding amide. This amide is then deprotected by treating with 1N HCl to remove the ketal protecting group, affording the final product (230 mg, 85% yield from the protected amide).

D. 5-((4-Fluorobenzyl)amino)-N,N-dimethyl-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (7a) To a solution of the ketone (6a) (150 mg, 0.6 mmol) in methanol, 4-fluorobenzylamine and a reducing agent (e.g., sodium cyanoborohydride) are added. The reaction is stirred until completion, then quenched and purified to afford the final product as a light pink solid (114 mg, 53% yield).

## Conclusion and Future Outlook

The 4,5,6,7-tetrahydro-1H-indazole scaffold has evolved from a chemical curiosity to a highly valued privileged structure in medicinal chemistry. Its synthetic accessibility and tunable three-dimensional structure have enabled the development of potent and selective modulators of various biological targets, including sigma receptors and protein kinases. The ongoing research into this versatile scaffold continues to uncover new therapeutic opportunities. Future efforts will likely focus on further elucidating the SAR of these compounds, optimizing their pharmacokinetic properties, and advancing the most promising candidates into clinical development for the treatment of a wide range of diseases, from neurological disorders to cancer. The rich history and promising future of tetrahydro-1H-indazole compounds underscore their importance in the ongoing quest for novel and effective medicines.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole | RUO [benchchem.com]

- To cite this document: BenchChem. [The Tetrahydro-1H-Indazole Scaffold: A Journey from Discovery to Therapeutic Promise]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1291125#discovery-and-history-of-tetrahydro-1h-indazole-compounds>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)